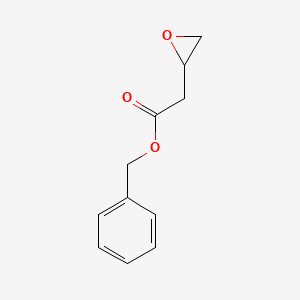
Benzyl 2-(oxiran-2-yl)acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzyl 2-(oxiran-2-yl)acetate is an organic compound characterized by the presence of an epoxide ring and a benzyl ester group. This compound is of interest due to its unique chemical structure and reactivity, making it valuable in various scientific and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Benzyl 2-(oxiran-2-yl)acetate typically involves the reaction of benzyl alcohol with epichlorohydrin in the presence of a base such as sodium hydroxide. The reaction proceeds through the formation of an intermediate, which is then converted to the final product by intramolecular cyclization to form the epoxide ring .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and reaction control. The reaction conditions are optimized to maximize yield and purity, often involving the use of catalysts to enhance the reaction rate .
Análisis De Reacciones Químicas
Types of Reactions: Benzyl 2-(oxiran-2-yl)acetate undergoes various chemical reactions, including:
Oxidation: The epoxide ring can be oxidized to form diols.
Reduction: Reduction of the epoxide ring can yield alcohols.
Substitution: The epoxide ring is susceptible to nucleophilic attack, leading to ring-opening reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and osmium tetroxide.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like amines, thiols, and halides can open the epoxide ring under mild conditions.
Major Products Formed:
Diols: Formed from oxidation reactions.
Alcohols: Resulting from reduction reactions.
Substituted Products: Various substituted alcohols and ethers from nucleophilic substitution.
Aplicaciones Científicas De Investigación
Benzyl 2-(oxiran-2-yl)acetate finds applications in multiple fields:
Chemistry: Used as a building block in organic synthesis and polymer chemistry.
Biology: Investigated for its potential as a biochemical probe due to its reactive epoxide group.
Medicine: Explored for its potential in drug development, particularly in the synthesis of bioactive molecules.
Industry: Utilized in the production of specialty chemicals and materials, including adhesives and coatings
Mecanismo De Acción
The mechanism of action of Benzyl 2-(oxiran-2-yl)acetate primarily involves the reactivity of the epoxide ring. The epoxide group is highly strained and electrophilic, making it susceptible to nucleophilic attack. This reactivity allows the compound to interact with various molecular targets, leading to the formation of covalent bonds with nucleophiles such as proteins and nucleic acids .
Comparación Con Compuestos Similares
- Ethyl 2-(oxiran-2-yl)acetate
- Methyl 2-(oxiran-2-yl)acetate
- Phenyl 2-(oxiran-2-yl)acetate
Comparison: Benzyl 2-(oxiran-2-yl)acetate is unique due to the presence of the benzyl group, which imparts distinct chemical properties compared to its analogs. The benzyl group enhances the compound’s reactivity and stability, making it more suitable for specific applications in organic synthesis and material science .
Propiedades
Fórmula molecular |
C11H12O3 |
|---|---|
Peso molecular |
192.21 g/mol |
Nombre IUPAC |
benzyl 2-(oxiran-2-yl)acetate |
InChI |
InChI=1S/C11H12O3/c12-11(6-10-8-13-10)14-7-9-4-2-1-3-5-9/h1-5,10H,6-8H2 |
Clave InChI |
WHGRMPDLBKOMMA-UHFFFAOYSA-N |
SMILES canónico |
C1C(O1)CC(=O)OCC2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















